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molecular formula C9H11N5O2 B8377339 N-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine

N-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B8377339
M. Wt: 221.22 g/mol
InChI Key: GOJXLLJKKBYNRF-UHFFFAOYSA-N
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Patent
US08394795B2

Procedure details

A solution of N3-isopropyl-1H-pyrazole-3,5-diamine (0.231 g, 1.85 mmol) and sodium nitromalonaldehyde monohydrate (0.307 g, 1.95 mmol) in water (20 mL) was heated to 100° C. overnight. The reaction mixture was cooled to room temperature, and the pH was adjusted to about 6 with acetic acid. The resulting solids were collected by filtration, washed with water and dried in vacuo to give N-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine (0.243 g, 59%). m/z (APCI-neg) M−1=220.3.
Quantity
0.231 g
Type
reactant
Reaction Step One
Quantity
0.307 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:9]=[C:8]([NH2:10])[NH:7][N:6]=1)([CH3:3])[CH3:2].O.[N+:12]([CH:15]([CH:18]=O)[CH:16]=O)([O-:14])=[O:13].[Na].C(O)(=O)C>O>[CH:1]([NH:4][C:5]1[C:9]2[C:8](=[N:10][CH:16]=[C:15]([N+:12]([O-:14])=[O:13])[CH:18]=2)[NH:7][N:6]=1)([CH3:3])[CH3:2] |f:1.2.3,^1:19|

Inputs

Step One
Name
Quantity
0.231 g
Type
reactant
Smiles
C(C)(C)NC1=NNC(=C1)N
Name
Quantity
0.307 g
Type
reactant
Smiles
O.[N+](=O)([O-])C(C=O)C=O.[Na]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=NNC2=NC=C(C=C21)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.243 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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